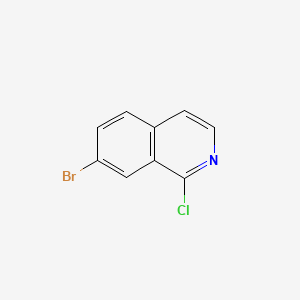

7-Bromo-1-Chloroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSWWSIVPWVJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424693 | |

| Record name | 7-Bromo-1-Chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215453-51-3 | |

| Record name | 7-Bromo-1-Chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-1-Chloroisoquinoline synthesis from 7-bromo-1-hydroxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 7-bromo-1-chloroisoquinoline from its precursor, 7-bromo-1-hydroxyisoquinoline. The conversion of a hydroxyisoquinoline to a chloroisoquinoline is a critical transformation in medicinal chemistry, as the chloro-derivative serves as a versatile intermediate for further functionalization in the development of novel therapeutic agents. This document outlines a reliable experimental protocol, presents key reaction data in a structured format, and visually represents the synthetic pathway.

Reaction Overview

The synthesis involves the direct chlorination of 7-bromo-1-hydroxyisoquinoline using a dehydrating chlorinating agent. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). The reaction proceeds by converting the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 7-bromo-1-hydroxyisoquinoline | 11.2 g (0.05 mol) | [1] |

| Phosphorus oxychloride (POCl₃) | 46.6 mL (0.5 mol) | [1] |

| Reaction Conditions | ||

| Temperature | 100°C | [1] |

| Reaction Time | 90 minutes | [1] |

| Product Yield and Purity | ||

| Isolated Yield | 13.86 g (115% - Note: Yields over 100% may indicate the presence of residual solvent or impurities and should be carefully assessed.) | [1] |

| Appearance | Beige solid | [1] |

| HPLC Purity | 96% | [1] |

| Analytical Data | ||

| ¹H NMR (DMSO-d₆) | δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H) | [1] |

| LCMS | m/z 242, 244, 246 | [1] |

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials:

-

7-bromo-1-hydroxyisoquinoline

-

Phosphorus oxychloride (POCl₃)

-

Ice/water mixture

-

Aqueous ammonia

-

Cold water

Procedure: [1]

-

To 46.6 mL (0.5 mol) of phosphorus oxychloride at room temperature, add 11.2 g (0.05 mol) of 7-bromo-1-hydroxyisoquinoline in portions.

-

Heat the resulting mixture to 100°C for 90 minutes with rapid stirring.

-

After heating, allow the mixture to cool to room temperature.

-

Cautiously pour the cooled reaction mixture onto 200 mL of an ice/water mixture.

-

Adjust the pH of the solution to 8 by the dropwise addition of aqueous ammonia. This will cause the product to precipitate.

-

Collect the resulting precipitate by filtration.

-

Wash the collected solid with cold water.

-

Dry the solid under reduced pressure at 45°C for 12 hours to yield the final product, this compound.

Synthetic Pathway Visualization

The following diagram illustrates the chemical transformation from the starting material to the final product.

Caption: Synthetic route from 7-bromo-1-hydroxyisoquinoline to this compound.

Discussion

The use of a large excess of phosphorus oxychloride serves as both the reagent and the solvent for this reaction. The elevated temperature is necessary to drive the reaction to completion. The work-up procedure is critical for isolating the product and removing the excess POCl₃. The cautious quenching with ice water is essential due to the exothermic nature of the reaction between POCl₃ and water. Subsequent basification with aqueous ammonia neutralizes the acidic environment and precipitates the desired product.

The reported yield of 115% suggests that the isolated solid may contain residual solvent or inorganic byproducts. Further purification, such as recrystallization or column chromatography, may be necessary to obtain a highly pure sample. The provided HPLC purity of 96% indicates a relatively clean product is obtained directly from this procedure. The analytical data from ¹H NMR and LCMS are consistent with the structure of this compound.

This method is a robust and straightforward approach for the gram-scale synthesis of this compound, a key building block in drug discovery and development. For larger-scale preparations, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have been reported for analogous heterocyclic systems and could be explored for this specific transformation to improve efficiency and reduce waste.[2][3]

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

Physicochemical properties of 7-Bromo-1-Chloroisoquinoline

An In-depth Technical Guide on the Physicochemical Properties of 7-Bromo-1-Chloroisoquinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a bromine and a chlorine substituent at key positions, makes it a versatile intermediate for the synthesis of more complex molecules. This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its general reactivity based on established chemical principles. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Physicochemical Properties

This compound is a solid, crystalline compound at room temperature.[1] Its key physicochemical and computed properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅BrClN | [1][2][3] |

| Molecular Weight | 242.50 g/mol | [1][4] |

| Appearance | Beige solid; Cream or yellow crystalline powder | [1][3][5] |

| Melting Point | 121-126 °C | [1] |

| Solubility | Insoluble in water | [6] |

| Purity (Assay) | ≥96% (HPLC/GC), 97% | [1][3][5] |

| CAS Number | 215453-51-3 | [4][5] |

| InChI | 1S/C9H5BrClN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H | [1][7] |

| InChIKey | UMSWWSIVPWVJOX-UHFFFAOYSA-N | [1][4][5] |

| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2Cl)Br | [4] |

| XLogP3 (Computed) | 3.8 | [4] |

| Topological Polar Surface Area (Computed) | 12.9 Ų | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocol

The compound is synthesized from 7-bromo-1-hydroxyisoquinoline.[5]

Reaction:

-

Starting Material: 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol)

-

Reagent: Phosphorus oxychloride (46.6 mL, 0.5 mol)

-

Procedure:

-

7-bromo-1-hydroxyisoquinoline is added portionwise to phosphorus oxychloride at room temperature.[5]

-

The mixture is heated to 100°C for 90 minutes with rapid stirring.[5]

-

After cooling to room temperature, the reaction mixture is cautiously poured onto ice/water (200 mL).[5]

-

The pH is adjusted to 8 by the dropwise addition of aqueous ammonia, causing the product to precipitate.[5]

-

The precipitate is collected by filtration and washed with cold water.[5]

-

The resulting solid is dried under reduced vacuum at 45°C for 12 hours to yield a beige solid.[5]

-

Caption: Synthesis workflow for this compound.

Characterization Methodologies

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy:

-

Solvent: DMSO-d₆

-

Observed Peaks: δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H).[5] This spectrum confirms the aromatic proton environment of the isoquinoline core.

-

-

Liquid Chromatography-Mass Spectrometry (LCMS):

-

Result: The mass spectrum displays characteristic peaks at m/z values of 242, 244, and 246.[5] This pattern is indicative of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), which results in a distinctive M, M+2, and M+4 isotopic cluster.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Result: The purity of the compound has been determined to be 96% or greater.[5]

-

Caption: Workflow for the analytical characterization of the compound.

Reactivity and Potential Applications

While no specific biological signaling pathways for this compound are documented, its structure is analogous to other halogenated isoquinolines that serve as important scaffolds in drug discovery.[8] The reactivity of the two halogen atoms is distinct and crucial for its use as a synthetic intermediate.

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the reactivity of aryl halides typically follows the order I > Br > Cl.[9] This is due to the difference in carbon-halogen bond dissociation energies.[9] Consequently, the C7-Br bond is expected to be significantly more reactive than the C1-Cl bond under these conditions. This differential reactivity allows for selective functionalization, making the compound a valuable building block for creating diverse molecular architectures. Halogenated isoquinolines, in general, are explored for their potential as anticancer and antibacterial agents.[8]

Caption: Reactivity principles in cross-coupling reactions.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Pictograms: Skull and crossbones, Corrosion.[1]

-

Hazard Statements:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-characterized chemical intermediate with defined physicochemical properties. The established protocols for its synthesis and analysis, combined with a predictable reactivity profile, make it a valuable tool for researchers in organic synthesis and drug development. Its potential as a scaffold for bioactive molecules warrants further investigation, leveraging the differential reactivity of its halogen substituents to build molecular complexity.

References

- 1. 7-溴-1-氯-异喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - CAS:215453-51-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. L19946.06 [thermofisher.com]

- 4. This compound | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound | 215453-51-3 [chemicalbook.com]

- 7. This compound(215453-51-3) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

7-Bromo-1-Chloroisoquinoline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1-Chloroisoquinoline, a halogenated isoquinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details the physicochemical properties, a robust synthesis protocol, and explores the potential biological activities of this compound, drawing upon the established pharmacological profiles of related isoquinoline scaffolds. Detailed experimental methodologies for the synthesis and potential biological evaluation are provided to support further research and development efforts.

Physicochemical Properties

This compound is a solid, crystalline compound with the molecular formula C₉H₅BrClN.[1][2] Its chemical structure features a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with a bromine atom at the 7-position and a chlorine atom at the 1-position. These halogen substitutions are known to significantly influence the molecule's lipophilicity and electronic properties, which can in turn modulate its interaction with biological targets.[1][3]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 215453-51-3 | [2][4] |

| Molecular Weight | 242.50 g/mol | [1] |

| Molecular Formula | C₉H₅BrClN | [1][2] |

| Appearance | Cream or yellow crystalline powder | [2] |

| Melting Point | 121-126 °C | [1] |

| SMILES | Clc1nccc2ccc(Br)cc12 | [1][2] |

| InChI Key | UMSWWSIVPWVJOX-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

A reliable method for the synthesis of this compound proceeds from 7-bromo-1-hydroxyisoquinoline. The protocol involves the conversion of the hydroxyl group to a chloro group using a standard chlorinating agent.

Experimental Protocol: Synthesis from 7-Bromo-1-hydroxyisoquinoline

This protocol details the synthesis of this compound from 7-bromo-1-hydroxyisoquinoline using phosphorus oxychloride.

Materials:

-

7-bromo-1-hydroxyisoquinoline

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Aqueous ammonia

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

To 46.6 mL (0.5 mol) of phosphorus oxychloride at room temperature, add 11.2 g (0.05 mol) of 7-bromo-1-hydroxyisoquinoline in portions.

-

Heat the resulting mixture to 100°C for 90 minutes with vigorous stirring.

-

After heating, allow the mixture to cool to room temperature.

-

Carefully pour the cooled mixture onto 200 mL of an ice/water slurry.

-

Neutralize the mixture to a pH of 8 by the dropwise addition of aqueous ammonia. This will cause a precipitate to form.

-

Collect the precipitate by filtration and wash it with cold water.

-

Dry the solid product under reduced pressure at 45°C for 12 hours to yield this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not extensively available in the public domain, the broader class of isoquinoline derivatives is well-documented for a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[5][6] Halogenated isoquinolines, in particular, have shown promise as potent bioactive molecules.

Anticancer Potential

Isoquinoline derivatives are known to exert anticancer effects through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways involved in cancer cell proliferation and survival.[7][8] The presence of halogen atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes and interaction with intracellular targets.

A plausible mechanism of action for this compound could involve the inhibition of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

Hypothesized Signaling Pathway in Cancer

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound to induce apoptosis in cancer cells, based on the known mechanisms of other isoquinoline derivatives.

Caption: Hypothesized Anticancer Signaling Pathway.

Experimental Protocols for Biological Evaluation

To investigate the potential anticancer activity of this compound, standard in vitro assays can be employed. The following protocols provide a framework for assessing cytotoxicity and elucidating the mechanism of cell death.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with the different concentrations of the compound and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]

Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis, such as cleaved caspases and PARP.[11][12]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Prepare protein lysates from cells treated with this compound and a control.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against apoptosis markers.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins.[12]

Experimental Workflow for Cytotoxicity and Apoptosis Analysis

Caption: Workflow for Biological Evaluation.

Conclusion

This compound is a synthetically accessible compound with significant potential for drug discovery and development. Based on the well-established biological activities of the isoquinoline scaffold, particularly halogenated derivatives, this compound warrants further investigation as a potential anticancer agent. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and to elucidate its mechanism of action at the molecular level.

References

- 1. 7-Bromo-1-chloro-isoquinoline 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 3. This compound | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:215453-51-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis western blot guide | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic and Spectrometric Analysis of 7-Bromo-1-Chloroisoquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 7-Bromo-1-Chloroisoquinoline, a molecule of interest for researchers in medicinal chemistry and materials science. This document is intended for scientists and professionals in drug development and related fields, offering detailed data and experimental context.

Summary of Spectroscopic Data

The structural elucidation of this compound is supported by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.4 | Singlet | - | H-8 |

| 8.38-8.34 | Doublet | 6 | H-5 |

| 8.07-8.03 | Multiplet | - | H-4, H-6 |

| 7.96-7.91 | Doublet | 6 | H-3 |

Solvent: DMSO-d6

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Note: The following ¹³C NMR data is based on computational predictions and awaits full experimental verification.

| Predicted Chemical Shift (δ) ppm | Assignment |

| 152.1 | C-1 |

| 142.5 | C-8a |

| 137.5 | C-4a |

| 135.2 | C-6 |

| 130.9 | C-8 |

| 128.5 | C-5 |

| 125.4 | C-4 |

| 122.3 | C-7 |

| 121.8 | C-3 |

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 242 | [M]⁺ | Corresponding to isotopes ⁷⁹Br and ³⁵Cl |

| 244 | [M+2]⁺ | Corresponding to isotopes ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl |

| 246 | [M+4]⁺ | Corresponding to isotopes ⁸¹Br and ³⁷Cl |

The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. The relative abundance of the M, M+2, and M+4 peaks is a key indicator for the presence of these halogens.

Experimental Protocols

The data presented in this guide are consistent with standard methodologies for the spectroscopic analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as DMSO-d6 or CDCl₃, in a standard 5 mm NMR tube. The spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 200 ppm. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectral data are typically obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source or via Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source. For LC-MS, the sample is dissolved in a suitable solvent like methanol or acetonitrile and injected into the instrument. The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, is scanned over a mass range of m/z 50-500. For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then analyzed.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the spectroscopic data.

Solubility Profile of 7-Bromo-1-Chloroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 7-Bromo-1-Chloroisoquinoline in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines a qualitative assessment based on the physicochemical properties of the parent molecule, isoquinoline, and general principles of solubility. Furthermore, this guide details a standardized experimental protocol for determining the precise solubility of this compound in various organic solvents, enabling researchers to generate crucial data for their specific applications. Visual workflows are provided to illustrate the experimental procedure and the factors influencing the solubility of this compound.

Introduction to this compound

This compound is a halogenated derivative of isoquinoline, a heterocyclic aromatic organic compound. Such substituted isoquinolines are of significant interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of novel bioactive molecules and functional materials.[1][2] The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation development.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | |

| Molecular Weight | 242.50 g/mol | |

| Appearance | Solid | |

| Melting Point | 121-126 °C | |

| Water Solubility | Insoluble | [3] |

Qualitative Solubility Assessment

Isoquinoline is soluble in common organic solvents such as ethanol, diethyl ether, and chloroform.[4][5][6] The presence of the bromine and chlorine substituents on the isoquinoline core of this compound increases its molecular weight and may slightly alter its polarity. However, the overall aromatic and heterocyclic nature of the molecule suggests that it will likely exhibit good solubility in a range of common organic solvents.

Expected Solubility Trends:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Due to the presence of the nitrogen atom and the polar carbon-halogen bonds, this compound is expected to be soluble in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the solute.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is also anticipated in polar protic solvents, where hydrogen bonding between the solvent and the nitrogen atom of the isoquinoline ring can occur.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in nonpolar solvents is expected to be lower compared to polar solvents. The polar functionalities of the molecule will hinder its interaction with nonpolar solvent molecules.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Good solubility is expected in chlorinated solvents due to favorable dipole-dipole interactions and dispersion forces.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, DMSO, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or GC method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples by interpolating their analytical signals on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the selected solvent using the following formula:

Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution factor

-

Data Presentation:

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| e.g., Ethanol | 25 | Value | Value |

| e.g., DMSO | 25 | Value | Value |

| e.g., Acetone | 25 | Value | Value |

| e.g., Toluene | 25 | Value | Value |

| e.g., Chloroform | 25 | Value | Value |

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. This compound | 215453-51-3 [chemicalbook.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

Stability and Storage of 7-Bromo-1-Chloroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Bromo-1-Chloroisoquinoline. The information herein is critical for ensuring the integrity and reliability of this compound in research and development applications. This document outlines recommended storage, handling procedures, potential degradation pathways, and detailed, albeit representative, experimental protocols for stability assessment.

Core Stability and Recommended Storage

This compound is a solid crystalline compound that is stable under normal laboratory conditions.[1] To maintain its integrity and prevent degradation, specific storage and handling procedures are recommended.

Key Recommendations:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[1]

-

Light: Protect from light to prevent photolytic degradation. Use amber vials or store in a dark location.

-

Ventilation: Store in a well-ventilated area.[1]

The compound is classified under Storage Class 6.1C, indicating it is a combustible, acute toxic category 3 material.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Long-term) | To minimize the rate of potential thermal degradation. |

| Room Temperature (Short-term) | Acceptable for brief periods, but prolonged exposure should be avoided. | |

| Humidity | Dry environment | To prevent hydrolysis of the chloro and bromo substituents. |

| Light Exposure | Protect from light (e.g., amber vial, dark cabinet) | To avoid photolytic degradation, a common pathway for halogenated aromatics. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation. |

| Container | Tightly sealed, appropriate for chemical storage | To prevent contamination and moisture ingress. |

Potential Degradation Pathways

Potential Degradation Mechanisms:

-

Hydrolysis: The chloro and bromo groups are susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of hydroxy-isoquinolines.

-

Oxidation: The isoquinoline ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.

-

Photodegradation: Aromatic halogenated compounds can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV light, leading to the formation of radical species and subsequent degradation products.

-

Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to dehalogenation and polymerization.

Experimental Protocols for Stability Assessment (Representative)

The following are representative protocols for conducting forced degradation studies to assess the stability of this compound. These are based on general guidelines for pharmaceutical stress testing.

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Hydrolytic Stability

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 1N NaOH.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N NaOH.

-

Incubate the mixture at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 1N HCl.

-

Dilute with the mobile phase for analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the mixture at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals.

-

Dilute with the mobile phase for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time intervals.

-

Dilute with the mobile phase for analysis.

Thermal Degradation

-

Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

-

Also, expose the stock solution (1 mg/mL) to the same conditions.

-

Withdraw samples of both the solid and the solution at appropriate time intervals.

-

For the solid sample, dissolve in the solvent to the initial concentration before diluting for analysis.

Photostability

-

Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Maintain a control sample in the dark under the same temperature conditions.

-

Withdraw samples at appropriate time intervals for analysis.

Analytical Method

All samples should be analyzed using a validated stability-indicating HPLC method, typically with a UV detector. The method must be capable of separating the parent this compound from all potential degradation products.

Representative Stability Data

The following table presents hypothetical data from forced degradation studies on this compound to illustrate the expected outcomes of such experiments.

Table 2: Representative Forced Degradation Data for this compound

| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |

| 1N HCl | 24 hours | 60°C | 15% | 7-Bromo-1-hydroxyisoquinoline, 1-Chloro-7-hydroxyisoquinoline |

| 1N NaOH | 24 hours | 60°C | 25% | 7-Bromo-1-hydroxyisoquinoline, other hydroxylated species |

| 3% H₂O₂ | 24 hours | Room Temp | 10% | N-oxides, other oxidized derivatives |

| Heat (Solid) | 48 hours | 80°C | 5% | Dehalogenated byproducts, potential oligomers |

| Photolytic (Solid) | 7 days | Ambient | 20% | Dehalogenated derivatives, products of radical reactions |

Note: The data in this table is for illustrative purposes only and represents a plausible outcome of forced degradation studies. Actual results may vary.

Visualizations

Diagram 1: Recommended Storage and Handling Workflow

Caption: Workflow for optimal storage and handling to ensure stability.

Diagram 2: Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 7-Bromo-1-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling, storage, and disposal of 7-Bromo-1-Chloroisoquinoline. The information presented is intended to support laboratory safety protocols and risk assessments for professionals working with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrClN | [1][2] |

| Molecular Weight | 242.50 g/mol | [1][2] |

| Appearance | Solid Crystalline, Cream or yellow powder | [1][3] |

| Melting Point | 121-126 °C | |

| Boiling Point | No data available | |

| Solubility | Insoluble in water | [4] |

| CAS Number | 215453-51-3 | [1][2][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are summarized in the table below.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | 💀 | Danger | H301: Toxic if swallowed[2] |

| Skin Corrosion/Irritation | 2 | ❗ | Warning | H315: Causes skin irritation[1][2][5] |

| Serious Eye Damage/Eye Irritation | 1 | corrosive | Danger | H318: Causes serious eye damage[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | ❗ | Warning | H335: May cause respiratory irritation[1][2] |

Precautionary Statements: [1][5]

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Toxicological Information

Experimental Protocols and Safety Precautions

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections outline general procedures for handling, storage, and emergency response. These should be adapted to specific laboratory conditions and risk assessments.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[5]

-

Respiratory Protection: If ventilation is inadequate or for high-risk procedures, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]

-

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

-

Store locked up.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the laboratory and alert personnel in adjacent areas.

-

Contact the institution's emergency response team immediately.

-

Prevent entry into the contaminated area until it is declared safe by trained personnel.

-

First Aid Measures

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][5]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1][5]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6][7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen bromide (HBr).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, and national regulations.[1] Do not allow the chemical to enter drains or the environment.

Ecological Information

There is no specific data available regarding the ecotoxicity of this compound. Due to its chemical structure as a halogenated aromatic compound, it should be handled in a manner that prevents its release into the environment.

Visualizations

The following diagrams illustrate key safety-related information for this compound.

Caption: GHS Hazard Classification for this compound.

Caption: Workflow for responding to an accidental spill of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from your supplier before use and conduct a thorough risk assessment for your specific experimental conditions.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L19946.06 [thermofisher.com]

- 4. This compound | 215453-51-3 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 7-Bromo-1,3-dichloroisoquinoline - Safety Data Sheet [chemicalbook.com]

- 7. echemi.com [echemi.com]

7-Bromo-1-Chloroisoquinoline: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1-chloroisoquinoline has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring two distinct halogen atoms at key positions, renders it a versatile precursor for the synthesis of a diverse array of polysubstituted isoquinoline derivatives. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation are presented, alongside a summary of its spectroscopic and physical data. Furthermore, this document explores the strategic importance of this compound as an intermediate in the development of novel therapeutic agents, highlighting its utility in palladium-catalyzed cross-coupling reactions that enable the exploration of vast chemical space.

Introduction and Historical Context

The isoquinoline core is a prominent structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic functionalization of the isoquinoline scaffold is a cornerstone of many drug discovery programs. While the precise first synthesis of this compound is not documented in a singular "discovery" paper, its appearance in the patent literature, notably in patents such as US07943639B2, underscores its importance as a key intermediate in the synthesis of compounds with therapeutic potential. Its CAS Registry Number is 215453-51-3.[1] The compound's value lies in its pre-functionalized nature, offering two reactive handles—a bromine atom at the 7-position and a chlorine atom at the 1-position—that can be selectively manipulated to introduce a variety of substituents. This dual halogenation allows for orthogonal chemical modifications, making it a highly sought-after starting material for creating libraries of complex molecules for biological screening.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | [1][2] |

| CAS Number | 215453-51-3 | [1][2][3] |

| Appearance | Cream or yellow crystalline powder | [4] |

| Melting Point | 126-128 °C | [5] |

| Boiling Point | 349.5±22.0 °C at 760 mmHg | [5] |

| ¹H NMR (DMSO-d₆) | δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H) | [2] |

| LCMS | m/z 242, 244, 246 | [2] |

| InChI Key | UMSWWSIVPWVJOX-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound involves the chlorination of 7-bromo-1-hydroxyisoquinoline using phosphorus oxychloride (POCl₃).[2] This reaction is a robust and high-yielding procedure.

Experimental Protocol

Materials:

-

7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol)

-

Phosphorus oxychloride (46.6 mL, 0.5 mol)

-

Ice/water mixture (200 mL)

-

Aqueous ammonia

-

Cold water

Procedure:

-

To phosphorus oxychloride (46.6 mL, 0.5 mol) at room temperature, add 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol) portionwise.

-

Heat the mixture to 100°C for 90 minutes with rapid stirring.

-

After cooling to room temperature, cautiously pour the reaction mixture onto an ice/water mixture (200 mL).

-

Adjust the pH of the solution to 8 by the dropwise addition of aqueous ammonia.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water.

-

Dry the solid under reduced vacuum at 45°C for 12 hours to yield a beige solid (13.86 g, 115% crude yield, which may contain inorganic salts).[2]

Purification: Further purification can be achieved by recrystallization or column chromatography to obtain a product with >96% purity as determined by HPLC.[2][4]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Utility in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound is primarily realized through its participation in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to palladium(0) than the C-Cl bond, enabling site-selective modifications. This allows for a modular approach to the synthesis of highly decorated isoquinoline libraries.

Common cross-coupling reactions that can be employed include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting with boronic acids or esters.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

-

Sonogashira Coupling: Formation of C-C triple bonds by reacting with terminal alkynes.

-

Heck Coupling: Formation of C-C double bonds by reacting with alkenes.

These reactions provide access to a wide range of derivatives that can be screened for various biological activities. For instance, substituted isoquinolines are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties.

Logical Relationship as a Key Synthetic Intermediate

Caption: Utility as a key synthetic intermediate.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its well-defined synthesis and the orthogonal reactivity of its two halogen substituents provide a robust platform for the creation of diverse libraries of substituted isoquinolines. While not a biologically active compound in itself, its role as a key intermediate enables the exploration of vast chemical space, facilitating the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers leveraging the synthetic potential of this important heterocyclic compound.

References

- 1. This compound | C9H5BrClN | CID 6502024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. 215453-51-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 5. CAS:215453-51-3 FT-0643981 this compound Product Detail Information [finetechchem.com]

Potential Research Areas for 7-Bromo-1-Chloroisoquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities and diverse applications in medicinal chemistry and materials science. This technical guide focuses on the untapped potential of 7-Bromo-1-Chloroisoquinoline, a versatile starting material for the synthesis of a wide array of novel derivatives. The strategic placement of two distinct halogen atoms at the C1 and C7 positions offers orthogonal reactivity, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions. This guide explores potential research avenues for these derivatives, including their development as anticancer agents, kinase inhibitors, antimicrobial compounds, and fluorescent probes. Detailed experimental protocols for the synthesis of key derivatives and for relevant biological assays are provided, alongside a summary of reported quantitative data for analogous compounds to guide future research. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers in the field.

Introduction: The Versatility of the this compound Scaffold

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a rich history in natural product chemistry and drug discovery. The this compound core offers a unique synthetic handle for the development of novel compounds with tailored properties. The chlorine atom at the C1 position is highly susceptible to nucleophilic substitution, while the bromine atom at the C7 position is ideal for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This differential reactivity allows for a systematic and combinatorial approach to the synthesis of a diverse library of 1,7-disubstituted isoquinoline derivatives. The exploration of these derivatives opens up promising avenues for the discovery of new therapeutic agents and advanced functional materials.

Potential Research Areas and Applications

Anticancer Drug Discovery

The isoquinoline nucleus is a common feature in many natural and synthetic compounds exhibiting potent anticancer activity.[2][3] Derivatives of this compound are prime candidates for development as novel cytotoxic agents.

Potential Derivatives and Rationale:

-

1-Anilino-7-arylisoquinolines: The introduction of substituted anilines at the C1 position and various aryl groups at the C7 position can lead to compounds with potential to inhibit cell proliferation. The anilino and aryl moieties can be tailored to optimize interactions with biological targets.

-

1-(Heteroarylamino)-7-bromoisoquinolines: Incorporation of nitrogen-rich heteroaryl amines may enhance the DNA intercalating or enzyme-inhibiting properties of the compounds.

-

Topoisomerase I Inhibitors: Indenoisoquinolines, a class of non-camptothecin topoisomerase I inhibitors, have shown promise in anticancer research.[4][5] The this compound scaffold can be utilized to synthesize novel indenoisoquinoline analogues.

Quantitative Data for Analogous Compounds:

While specific data for this compound derivatives is limited, the following table summarizes the anticancer activity of related isoquinoline and quinoline compounds to provide a benchmark for future studies.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Aryl-7-anilino-6-bromoisoquinolinequinones | AGS (gastric adenocarcinoma) | 1.31 - 11.04 | [6] |

| 1-Aryl-7-anilino-6-bromoisoquinolinequinones | HL-60 (leukemia) | 1.92 | [6] |

| 3-Aryl substituted isoquinolinones | A549, SK-OV-3, SK-Mel-2, HCT-15, XF-498 | Comparable to Doxorubicin | [2] |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel (average) | GI50 ~6.6 | [2] |

| 1,4-Disubstituted-3,4-dihydroisoquinolines | CEM (leukemia) | 0.64 - 4.10 | [7] |

| Highly Brominated Quinolines | C6, HeLa, HT29 | 5.45 - 9.6 µg/mL | [8] |

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The isoquinoline scaffold has been successfully employed in the design of potent kinase inhibitors.[9]

Potential Targets and Rationale:

-

Epidermal Growth Factor Receptor (EGFR) and HER2: Substituted isoquinolines have shown inhibitory activity against EGFR and HER2, which are key targets in cancer therapy.[10][11]

-

PI3K/Akt/mTOR Pathway: This pathway is frequently activated in cancer, and isoquinoline-based compounds have the potential to act as inhibitors of key kinases in this cascade.[12][13][14]

-

Ras/Raf/MEK/ERK Pathway: As a central signaling pathway in cell proliferation, the Ras/Raf/MEK/ERK cascade presents another attractive target for isoquinoline derivatives.[15][16][17]

Quantitative Data for Analogous Compounds:

| Compound Class | Kinase Target | IC50 (nM) | Reference |

| 7-Substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles | MLCK | - | [9] |

| 7-Substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles | EGFR | - | [9] |

| Isoquinoline-tethered quinazolines | HER2 | ~100-200 | [10] |

| 4-Arylamino-quinazolines | EGFR | 0.8 - 5.06 | [11] |

| Quinazoline derivatives | EGFR | 0.05 - 0.1 | [18] |

Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated quinolines and isoquinolines have demonstrated promising antibacterial activity.[19][20]

Potential Derivatives and Rationale:

-

1-Amino-7-bromoisoquinolines: The introduction of various amino groups at the C1 position can lead to compounds with antibacterial properties.

-

1-Aryloxy/Thio-7-bromoisoquinolines: Derivatives containing aryloxy or arylthio groups may exhibit activity against a range of bacterial and fungal strains.

Quantitative Data for Analogous Compounds:

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Alkynyl isoquinolines | S. aureus (MRSA) | 4 - 8 | [19] |

| 7-Bromoquinoline-5,8-dione containing aryl sulphonamides | K. Pneumoniae, S. aureus | 800 - 1000 | [2] |

| C-2 amine-substituted quinoxalines | S. aureus | 4 - 16 | [20] |

| 5,7-Dibromo-2-methyl-8-hydroxyquinoline derivatives | S. aureus, B. subtilis | 5-30 times more active than parent compound | [21] |

Materials Science: Fluorescent Probes and Organic Electronics

The rigid, planar structure of the isoquinoline ring system makes it an excellent scaffold for the development of fluorescent materials.

Potential Applications:

-

Fluorescent Probes: Derivatives with extended conjugation and appropriate donor-acceptor groups can be designed as fluorescent probes for biological imaging or chemical sensing.

-

Organic Light-Emitting Diodes (OLEDs): Isoquinoline derivatives have the potential to be used as emitter or host materials in OLEDs due to their photophysical properties.[22][23]

Photophysical Properties of Analogous Compounds:

The photophysical properties of isoquinoline derivatives are highly dependent on the nature and position of substituents. Generally, extending the π-conjugation and introducing electron-donating and -accepting groups can tune the absorption and emission wavelengths and enhance the fluorescence quantum yield.

Experimental Protocols

Synthesis of 7-Bromo-1-Substituted Isoquinoline Derivatives

Workflow for the Synthesis of 1,7-Disubstituted Isoquinolines:

Caption: General synthetic routes for derivatization of this compound.

Protocol 3.1.1: Synthesis of 1-Aryl-7-bromoisoquinolines via Suzuki Coupling [1][7]

-

To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add a mixture of toluene (8 mL) and water (2 mL) to the vessel.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-7-bromoisoquinoline.

Protocol 3.1.2: Synthesis of 1-Amino-7-bromoisoquinolines via Buchwald-Hartwig Amination [17][24]

-

To a reaction vial, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol).

-

Evacuate and backfill the vial with an inert gas three times.

-

Add anhydrous 1,4-dioxane (5 mL) to the vial.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-amino-7-bromoisoquinoline.

Biological Assays

Workflow for Anticancer Drug Screening:

Caption: Workflow for in vitro anticancer activity screening.

Protocol 3.2.1: MTT Assay for Cytotoxicity [5][6][8][25]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Protocol 3.2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [4][12][14][26]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate the wells with the bacterial suspension.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3.2.3: In Vitro Kinase Inhibition Assay (e.g., for HER2) [27][28]

-

Prepare a reaction mixture containing the purified kinase (e.g., recombinant HER2), a specific peptide substrate, and ATP in a kinase buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction and incubate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as an ADP-Glo™ kinase assay which measures ADP production.

-

Determine the percentage of kinase inhibition relative to a control without the inhibitor.

-

Calculate the IC50 value from the dose-response curve.

Key Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway:

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Ras/Raf/MEK/ERK Signaling Pathway:

Caption: Simplified Ras/Raf/MEK/ERK signaling pathway and potential points of inhibition.

Conclusion and Future Directions

This compound represents a highly versatile and underexplored scaffold for the development of novel bioactive compounds and functional materials. The orthogonal reactivity of the two halogen substituents provides a powerful platform for the generation of diverse chemical libraries. The potential for these derivatives to act as potent anticancer agents, kinase inhibitors, and antimicrobial compounds is significant, warranting further investigation. Future research should focus on the systematic synthesis and biological evaluation of a wide range of 1,7-disubstituted isoquinolines. Quantitative structure-activity relationship (QSAR) studies will be crucial in guiding the optimization of lead compounds. Furthermore, the exploration of their photophysical properties could lead to the development of novel fluorescent probes and materials for organic electronics. The detailed protocols and compiled data within this guide aim to serve as a valuable resource to stimulate and facilitate further research in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. adooq.com [adooq.com]

- 13. mdpi.com [mdpi.com]

- 14. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-Induced Phospho-Regulatory Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent developments in anti-cancer agents targeting the Ras/Raf/ MEK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 19. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline [pubmed.ncbi.nlm.nih.gov]

- 22. ossila.com [ossila.com]

- 23. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ias.ac.in [ias.ac.in]

- 25. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. static.horiba.com [static.horiba.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 7-Bromo-1-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 7-Bromo-1-Chloroisoquinoline with various arylboronic acids. This reaction is a powerful method for the synthesis of 7-aryl-1-chloroisoquinoline derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocol outlines the reaction setup, conditions, workup, and purification procedures. Additionally, this note includes representative data and visualizations to guide researchers in applying this methodology.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[1][2] This reaction is one of the most versatile and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[2][3] Its advantages include mild reaction conditions, high functional group tolerance, commercial availability of reagents, and generally low toxicity of the boron-containing byproducts.[4]

Isoquinoline and its derivatives are important heterocyclic motifs found in numerous natural products and synthetic compounds with a wide range of biological activities. Specifically, substituted isoquinolines have been investigated as potential inhibitors of IκB kinase-β (IKK-β), which is implicated in inflammatory and cancerous conditions. The development of novel isoquinoline-based compounds is therefore of significant interest in drug discovery.

This protocol focuses on the selective Suzuki-Miyaura coupling at the C-7 position of this compound. The higher reactivity of the aryl bromide compared to the aryl chloride under specific palladium-catalyzed conditions allows for chemoselective functionalization, providing a straightforward entry into a library of 7-aryl-1-chloroisoquinolines. These products can serve as key intermediates for further diversification in the development of novel therapeutic agents.

Reaction Scheme & Mechanism

The general scheme for the Suzuki-Miyaura coupling of this compound is shown below. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][5]

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon gas supply

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).

-

Add the arylboronic acid (1.2 mmol, 1.2 equiv).

-

Add the palladium catalyst, for example, a pre-catalyst mixture of Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable ligand like PPh₃ (0.04 mmol, 4 mol%).

-

Add the base, such as Na₂CO₃ (2.0 mmol, 2.0 equiv).

-

The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

-

Reaction Execution:

-

Add the degassed solvent system, for instance, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 7-aryl-1-chloroisoquinoline.

-

References